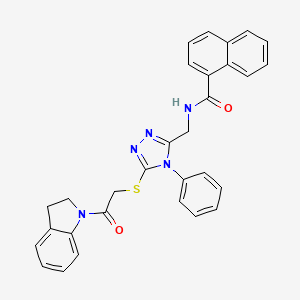

1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is commonly known as MP-10 and has been studied for its mechanism of action and biochemical and physiological effects.

科学的研究の応用

Conformational and Tautomeric Control by Supramolecular Approach

The study of Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives, including methoxy and piperidine substitutions, focuses on their conformational equilibrium and tautomeric shifts influenced by supramolecular interactions. These compounds exhibit triple hydrogen bonding capabilities, allowing for controlled tautomerism and potential applications in molecular sensing through kinetic trapping effects Adam Kwiatkowski, E. Kolehmainen, B. Ośmiałowski, 2019.

Chemical Modification and Analgesic Activity Enhancement

N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC) serves as a basis for developing urea-based TRPV1 antagonists. By replacing the pyridine ring with a pyrimidine ring, researchers have synthesized analogs with improved pharmacological profiles. This structural modification strategy enhances analgesic activities, demonstrating the potential of methoxyphenyl and piperidinyl substitutions in developing new pain relief medications Cunbin Nie, Qifei Li, Y. Qiao, Jing Hu, Mengkang Gao, Yusui Wang, Zhenrui Qiao, Qiang Wang, Lin Yan, Hai Qian, 2020.

Catalysis in Synthesis Processes

The catalytic role of strong acidic ion-exchange membranes in synthesizing derivatives, including methoxyphenyl and piperidinyl components, emphasizes the efficiency of these catalysts in facilitating high-yield reactions. This research underlines the importance of optimizing reaction conditions to achieve maximum efficiency and yield in the synthesis of complex urea derivatives Ni Shu-jing, 2004.

Acetylcholinesterase Inhibitor Development

Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize spacer length for antiacetylcholinesterase activity, indicate the therapeutic potential of structurally flexible compounds incorporating methoxyphenyl and piperidinyl groups. These findings contribute to developing more effective treatments for conditions like Alzheimer's disease by inhibiting acetylcholinesterase J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, M. Briley, 1995.

Inverse Phase-Transfer Catalysis in Drug Synthesis

The use of β-cyclodextrin as an inverse phase-transfer catalyst in synthesizing Urapidil highlights the innovative approaches to drug manufacturing. This method optimizes reaction conditions, including temperature and agitation rate, to achieve high purity and yield, demonstrating the versatility of using methoxyphenyl and piperidinyl structures in pharmaceutical synthesis W. Li, Wenya Zhang, Xiaoqing Ma, Wang Panpan, Du Menghong, 2012.

特性

IUPAC Name |

1-(3-methoxyphenyl)-3-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-25-16-7-5-6-14(12-16)22-18(24)20-13-15-8-9-19-17(21-15)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11,13H2,1H3,(H2,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJACTRMEISUPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NCC2=NC(=NC=C2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2999992.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2999999.png)

![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B3000001.png)

![N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B3000002.png)

![2-[2-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid](/img/structure/B3000003.png)

![5-ethyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3000004.png)